molecular formula C20H23N3O5S B11018764 N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11018764
M. Wt: 417.5 g/mol
InChI Key: AJBMLVCJBNTYCN-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxybenzyl group attached to an acetamide backbone, which is further linked to a 1H-indole ring substituted at the 4-position with a methylsulfonylamino group.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C20H23N3O5S/c1-27-18-8-7-14(11-19(18)28-2)12-21-20(24)13-23-10-9-15-16(22-29(3,25)26)5-4-6-17(15)23/h4-11,22H,12-13H2,1-3H3,(H,21,24)

InChI Key

AJBMLVCJBNTYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C(C=CC=C32)NS(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the 3,4-dimethoxybenzyl group: This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling reactions: The 3,4-dimethoxybenzyl group and the indole moiety are coupled using a suitable linker, such as an acetamide group, through amide bond formation. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors and more efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfonamide Substitutions

a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide (Compound 26, )
  • Key Differences: Replaces the 3,4-dimethoxybenzyl group with a 4-chlorobenzoyl moiety. Indole is substituted with a 5-methoxy group instead of 4-methylsulfonylamino.
  • Reduced steric bulk at the indole’s 4-position may affect selectivity for enzymes or receptors.
b) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, )
  • Key Differences: Features a trifluoromethylphenyl sulfonamide instead of methylsulfonylamino. Retains the 4-chlorobenzoyl and 5-methoxyindole substituents.
  • Implications :
    • The trifluoromethyl group enhances metabolic resistance and hydrophobicity, which may prolong half-life but reduce aqueous solubility compared to the target compound .

Analogues with Heterocyclic or Aromatic Modifications

a) N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j, )
  • Key Differences: Substitutes the benzyl group with a 3-chloro-4-fluorophenyl group. Indole has a 2-methyl substituent and lacks the methylsulfonylamino group.
  • Implications :
    • Halogenated aromatic rings may enhance target binding via halogen-π interactions but reduce solubility .
b) N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ()
  • Key Differences: Indole is sulfonylated at the 1-position instead of bearing a methylsulfonylamino group at the 4-position. Lacks the dimethoxybenzyl moiety.

Analogues with Oxadiazole or Pyrazolyl Linkages

a) N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w, )
  • Key Differences: Incorporates an oxadiazole ring linked via a sulfanyl group to the acetamide. Lacks the methylsulfonylamino and dimethoxybenzyl groups.

Pharmacological and Physicochemical Considerations

Substituent Effects on Bioactivity

  • Methylsulfonylamino Group: Enhances hydrogen-bond acceptor capacity and metabolic stability compared to halogen or nitro groups in analogues like 10l (nitrophenyl substituent, ).

Biological Activity

N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic organic compound that exhibits a complex structure characterized by a dimethoxybenzyl moiety and an indole derivative linked through an acetamide functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C₁₈H₁₉N₃O₅S. The structural features include:

  • Dimethoxybenzyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Indole derivative : Known for various biological activities, including anti-cancer properties.
  • Methylsulfonamide group : Enhances solubility and may influence biological activity through specific interactions with biological targets.

Biological Activity

This compound has shown promising biological activities in various studies:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has been suggested that the indole moiety plays a critical role in this activity, similar to other indole derivatives known for their anticancer effects.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntibacterialStaphylococcus aureus, E. coliMIC of 31.25 - 62.5 µg/mL
AntimycobacterialMycobacterium tuberculosisMIC of 40 µg/mL

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds related to this compound:

  • In vitro Studies : Research has indicated that modifications to the methylsulfonamide group can significantly impact the biological activity of similar compounds. For instance, altering substituents on the indole ring may enhance anticancer properties .
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption characteristics for this compound, indicating potential for oral bioavailability .

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